molecular formula C49H90N3O11P B15135420 16:0 PE MCC

16:0 PE MCC

Cat. No.: B15135420
M. Wt: 928.2 g/mol
InChI Key: JMSPAMLXDBHHLB-JDVFVDFBSA-N
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Description

Azane;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate (CAS: 108321-22-8) is a structurally complex phospholipid derivative with a molecular formula of C₅₃H₁₀₇N₂O₉P and a molecular weight of 947.4 g/mol . The compound features:

  • Two hexadecanoyl (palmitoyl) chains esterified to a glycerol backbone.
  • A phosphorylethanolamine group linked to an ethoxy spacer.
  • A 4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl moiety, where the 2,5-dioxopyrrole (maleimide) group enables thiol-reactive bioconjugation.
  • An azane (ammonium) counterion, enhancing solubility in aqueous systems.

This amphiphilic structure suggests applications in drug delivery systems, particularly in liposomal formulations or nanoparticle functionalization, where maleimide groups facilitate covalent attachment of targeting ligands (e.g., antibodies, peptides) .

Properties

Molecular Formula

C49H90N3O11P

Molecular Weight

928.2 g/mol

IUPAC Name

azane;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

InChI

InChI=1S/C49H87N2O11P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-47(54)59-40-44(62-48(55)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-61-63(57,58)60-38-37-50-49(56)43-33-31-42(32-34-43)39-51-45(52)35-36-46(51)53;/h35-36,42-44H,3-34,37-41H2,1-2H3,(H,50,56)(H,57,58);1H3/t42?,43?,44-;/m1./s1

InChI Key

JMSPAMLXDBHHLB-JDVFVDFBSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCCCC.N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCCCC.N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azane;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions, including esterification, amidation, and phosphorylation. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize efficiency and scalability while maintaining stringent quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Azane;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often through nucleophilic or electrophilic substitution mechanisms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

Azane;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying complex reaction mechanisms.

    Biology: The compound’s unique structure makes it valuable for investigating biochemical pathways and interactions at the molecular level.

    Industry: It is utilized in the production of specialized materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which azane;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism depends on the context in which the compound is used and the specific biological or chemical system being studied.

Comparison with Similar Compounds

Key Observations:

Phospholipid Backbone : Unlike the spirocyclic or aromatic systems in and , the target compound’s glycerol-phosphate scaffold is critical for membrane integration and colloidal stability in drug delivery .

Maleimide Reactivity: The 2,5-dioxopyrrole (maleimide) group distinguishes it from hydrazone or azo compounds (Ev7, Ev9), enabling site-specific bioconjugation—a feature absent in most phospholipids like DPPE (dipalmitoylphosphatidylethanolamine).

Physicochemical Properties

Property Target Compound Hydrazone Derivatives (Ev7) Azo Dyes (Ev9)
Molecular Weight 947.4 g/mol ~250–400 g/mol ~300–500 g/mol
Solubility Amphiphilic (liposomes/organic solvents) Polar organic solvents Organic solvents
Reactive Groups Maleimide, ammonium Hydrazone, phenol Azo, cyclohexanone

The target’s high molecular weight and amphiphilicity contrast sharply with smaller, planar heterocycles (e.g., hydrazones, azo dyes), which are optimized for dyeing or small-molecule bioactivity .

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